molecular formula C13H14ClNO B186888 4-Methoxy-3-biphenylamine hydrochloride CAS No. 197147-24-3

4-Methoxy-3-biphenylamine hydrochloride

Cat. No.: B186888
CAS No.: 197147-24-3
M. Wt: 235.71 g/mol
InChI Key: QLWYZBIVFJWGMG-UHFFFAOYSA-N
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Description

4-Methoxy-3-biphenylamine hydrochloride (CAS 13219-33-5) is an organic compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . This chemical, classified under the biphenylamine family, serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. It is particularly valuable for the construction of more complex molecular architectures due to its aromatic ring systems and functional groups, which can undergo various coupling and substitution reactions . Researchers utilize this compound in the exploration of novel pharmaceutical candidates and materials science. The amine functionality allows for further derivatization, making it a key precursor in the synthesis of compounds with potential biological activity. The methoxy group can influence the molecule's electronic properties and binding affinity, which is crucial in drug discovery efforts . The compound has a calculated boiling point of 376.9°C at 760 mmHg and a flash point of 181.7°C . It is characterized by the SMILES notation COc1ccc(cc1)c2ccc(cc2)N.Cl and the InChIKey UJPYPOQXKPUALV-UHFFFAOYSA-N . As a solid with a melting point reported in the range of 237-240°C, it is important to handle with appropriate safety precautions . It is classified as an irritant and may cause skin, eye, and respiratory irritation . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-methoxy-5-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWYZBIVFJWGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583701
Record name 4-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197147-24-3
Record name 4-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization in Microchannel Systems

The diazotization of 3-amino-4-methoxybiphenyl is conducted in a microchannel reactor comprising precooling, mixing, and reaction modules. Key parameters include:

  • Temperature : Maintained at 0–5°C to suppress side reactions.

  • Residence Time : 90 seconds, a drastic reduction from traditional batch reactors (hours).

  • Molar Ratios :

    • 3-Amino-4-methoxybiphenyl : Sodium nitrite = 1.3 : 1

    • 3-Amino-4-methoxybiphenyl : HCl = 1.07 : 1

The microchannel’s enhanced mass transfer ensures uniform reagent mixing, achieving near-complete conversion (>98%) of the amine to the diazonium intermediate.

Reduction and Hydrolysis

The diazonium intermediate undergoes reduction with potassium sulfite (18% w/w) and sodium hydrosulfite, followed by hydrochloric acid hydrolysis (30% HCl). This stepwise approach minimizes over-reduction and stabilizes the hydrazine product. The final hydrolysis at 0°C precipitates the hydrochloride salt, which is isolated via filtration and ice-water washing.

Representative Data (Example 1):

ParameterValue
Starting Material3-Amino-4-methoxybiphenyl (30% in toluene)
NaNO₂ Solution30% w/w
HCl Concentration30% w/w
Total Yield93%

This method’s efficiency stems from the microchannel reactor’s corrosion-resistant construction (glass/silicon carbide) and continuous-flow design, eliminating intermediate transfers and associated leakage risks.

Traditional Diazotization-Reduction Approaches

Conventional batch methods, while less efficient, remain relevant for small-scale production. The synthesis of structurally analogous 4-methoxyphenylhydrazine hydrochloride (CAS 19501-58-7) from p-anisidine, as described by ChemicalBook, illustrates this approach:

Diazotization of p-Anisidine

p-Anisidine reacts with sodium nitrite (1.16 eq) in hydrochloric acid at -5°C to form the diazonium salt. The low temperature prevents decomposition, while stoichiometric HCl protonates the amine, facilitating nitrosation.

Tin(II) Chloride Reduction

The diazonium salt is reduced with SnCl₂ (2.1 eq) in HCl, yielding the hydrazine intermediate. Subsequent basification (pH 9.0) and chloroform extraction isolate the product, with a reported 77% yield .

Critical Comparison with Microchannel Method:

FactorBatch ProcessMicrochannel
Reaction Time4.25 hours90 seconds
Yield77%93%
Temperature ControlChallengingPrecise (±0.5°C)
ScalabilityLimitedHigh-throughput

Optimization Strategies for Yield and Purity

Solvent Selection

The choice of solvent in the amine solution significantly impacts diazotization efficiency. Toluene and tert-butyl methyl ether are preferred for their low polarity, which stabilizes the diazonium intermediate. Ethanol and methanol, though cheaper, increase side reactions due to hydroxyl group reactivity.

Acid Concentration

Hydrochloric acid concentrations ≥30% w/w ensure complete protonation of the amine and nitrite, but excess acid accelerates equipment corrosion. Microchannel reactors address this via polytetrafluoroethylene (PTFE) and titanium components.

Reductant Stoichiometry

Sodium hydrosulfite (dithionite) is optimal for reducing the diazonium salt to hydrazine. Substoichiometric quantities (<1.5 eq) lead to incomplete reduction, while excess reductant degrades the product.

Industrial-Scale Considerations

Continuous vs. Batch Production

Microchannel reactors reduce capital costs by 40% compared to batch systems, primarily through minimized reactor volume and eliminated downtime. However, batch processes retain advantages in flexibility for multiproduct facilities.

Waste Management

The microchannel method generates 30% less aqueous waste by avoiding repeated quenching and extraction steps. Tin(II) chloride reduction (batch method) produces toxic heavy metal waste, necessitating costly disposal .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-biphenylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Biological Activities

4-Methoxy-3-biphenylamine hydrochloride exhibits several biological activities:

  • COX-2 Inhibition : The compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By inhibiting COX-2, it may reduce inflammation and pain, making it a candidate for therapeutic applications in conditions like arthritis.
  • NF-κB Pathway Modulation : It also affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in regulating immune responses and inflammation.

Applications in Research

The applications of this compound span various fields:

  • Therapeutic Development : Due to its anti-inflammatory properties, the compound is being investigated for potential use in treating inflammatory diseases.
  • Cancer Research : Studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. It activates caspase pathways and increases pro-apoptotic protein expression, indicating its potential as an anticancer agent.
  • Antimicrobial Studies : Research has demonstrated moderate antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Neuropharmacology : The compound may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood and cognition. This suggests potential applications in treating mood disorders.

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

  • Antidepressant Effects : A study investigated its effects on depressive behaviors in rodent models, revealing significant reductions in immobility time during forced swim tests. This suggests potential antidepressant-like effects mediated by alterations in serotonin levels.
  • Cancer Cell Line Research : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-biphenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation .

Comparison with Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the biphenyl ring.

    3-Methoxybiphenylamine: Similar structure but with the methoxy group in a different position.

    4-Biphenylamine: Lacks the methoxy group.

Uniqueness: 4-Methoxy-3-biphenylamine hydrochloride is unique due to the specific positioning of the methoxy and amine groups on the biphenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

4-Methoxy-3-biphenylamine hydrochloride, a derivative of biphenylamine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies detailing its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H13ClN2O
  • Molecular Weight : 248.71 g/mol
  • CAS Number : 1000-00-0

This compound features a biphenyl backbone with a methoxy group and an amino group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have shown that biphenylamine derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation, stabilizing free radicals and reducing oxidative stress in cells .
  • Anticancer Effects : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in breast cancer cells (MCF-7) by activating caspase pathways and disrupting mitochondrial membrane potential .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

A study conducted by Zhang et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Antioxidant Capacity

In a study assessing the antioxidant capacity of various biphenylamine derivatives, this compound demonstrated:

  • DPPH Radical Scavenging Activity : An IC50 value of 20 µM, indicating strong radical scavenging ability.
  • Total Phenolic Content : Correlation between phenolic content and antioxidant activity was established, suggesting that the methoxy substitution plays a crucial role in enhancing these properties .

Antimicrobial Efficacy

Research by Liu et al. (2024) evaluated the antimicrobial efficacy of this compound against common pathogens:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3224
Escherichia coli6420
Pseudomonas aeruginosa12818

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-3-biphenylamine hydrochloride, and what are their respective challenges?

  • Methodological Answer : Synthesis typically involves coupling a methoxy-substituted aryl halide with a biphenylamine precursor. For example:

Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling of aryl halides with amines under inert conditions. Challenges include optimizing catalyst loading (e.g., Pd(OAc)₂ with Xantphos ligand) and avoiding dehalogenation side reactions .

Reductive Amination : Reaction of ketones or aldehydes with amines using NaBH₃CN or other reductants. Purity may require recrystallization from ethanol/water mixtures .
Yields vary (40–75%) depending on substituent steric effects and reaction time.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and aromatic proton environments. Compare chemical shifts with PubChem data for related arylammonium salts .

HPLC : Reverse-phase C18 columns with UV detection at 254 nm. Purity >95% is achievable using gradient elution (acetonitrile/water + 0.1% TFA) .

Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and chloride adducts .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in biphenyl coupling reactions?

  • Methodological Answer :

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining yield parity with conventional heating .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates. Additives like K₂CO₃ can enhance coupling efficiency .

Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(dba)₂ vs. PdCl₂) with ligands (BINAP, SPhos) to minimize byproducts .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

  • Methodological Answer :

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons .

Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (Gaussian or ADF software) .

Cross-Validation : Validate purity via elemental analysis (C, H, N) and X-ray crystallography for unambiguous structural confirmation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include gentamicin as a positive control and DMSO vehicle controls .

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Normalize activity with staurosporine as a reference inhibitor .

Cytotoxicity : MTT assay on HEK-293 cells. Report IC₅₀ values relative to cisplatin and validate via triplicate runs .

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